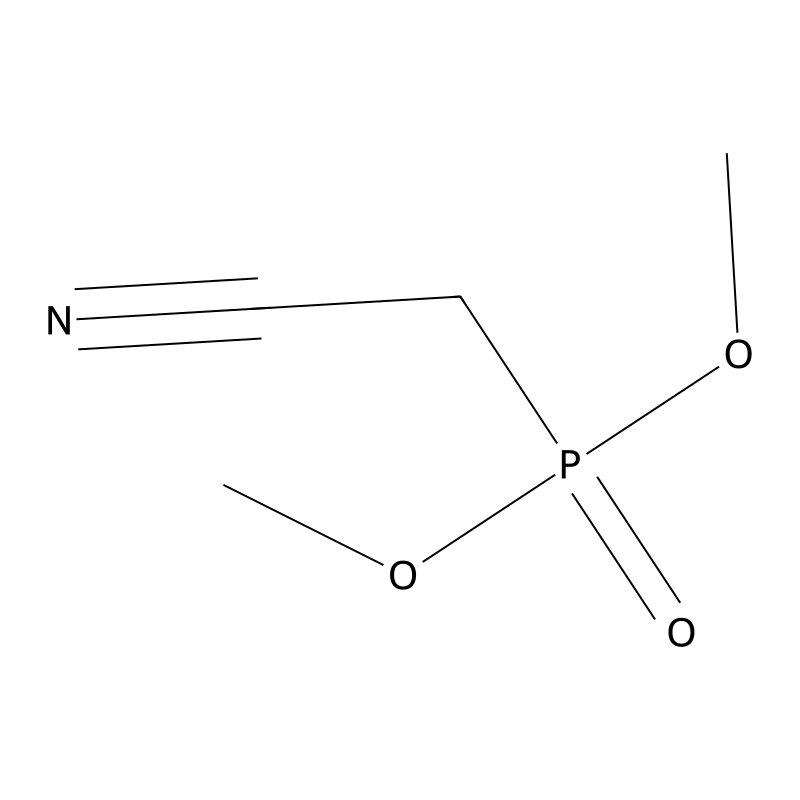

Dimethyl (cyanomethyl)phosphonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Catalysis

Scientific Field: Chemistry - Catalysis Application Summary: Dimethyl (cyanomethyl)phosphonate is used in catalytic processes for the oxidative decomposition of hazardous compounds like sarin simulant dimethyl methyl phosphonate (DMMP) . Methods of Application: The compound is utilized in bimetallic CuO/CeO2 catalysts prepared via secondary alkaline hydrothermal methods. The catalysts are tested for their performance in thermal catalytic decomposition . Results and Outcomes: The presence of dimethyl (cyanomethyl)phosphonate improved the oxidation activity of the catalysts, with the performance peaking at an optimal Cu/Ce ratio before weakening as the ratio increased .

Medicinal Chemistry

Scientific Field: Pharmacology Application Summary: In medicinal chemistry, dimethyl (cyanomethyl)phosphonate derivatives are explored for their potential as phosphotyrosine analogs, which are crucial in the modulation of signaling pathways . Methods of Application: Synthetic methods are employed to create stable phosphonate-based phosphotyrosine analogs that can serve as inhibitors or drug design scaffolds . Results and Outcomes: These analogs have shown promise in medicinal applications, providing stable and effective alternatives to phosphotyrosine-containing compounds .

Environmental Science

Scientific Field: Environmental Remediation Application Summary: Metal phosphonates, including derivatives of dimethyl (cyanomethyl)phosphonate, are used for the remediation of dye-polluted wastewaters due to their adsorption capabilities . Methods of Application: Novel materials are synthesized with high adsorption capacity for the removal of dyes from aqueous solutions . Results and Outcomes: The utilization of these metal phosphonates has demonstrated feasibility and efficiency in the adsorptive removal of dyes, contributing to effective wastewater treatment .

Materials Science

Scientific Field: Materials Engineering Application Summary: Dimethyl (cyanomethyl)phosphonate is involved in the synthesis of microporous materials for selective adsorption, which is critical for sensor technologies . Methods of Application: The compound is used as a template molecule in the synthesis of materials with specific geometries that can efficiently adsorb certain molecules . Results and Outcomes: The synthesized materials have shown high efficiency and selectivity in adsorbing dimethyl (cyanomethyl)phosphonate, making them ideal for sensitive material applications .

Biochemistry

Scientific Field: Biochemical Research Application Summary: Research in biochemistry has highlighted the role of phosphonates, including dimethyl (cyanomethyl)phosphonate, in biogeochemical phosphorus cycling and methane production . Methods of Application: Studies utilize 31P NMR and selective labeling of metabolites to investigate the metabolism and biochemistry of these compounds . Results and Outcomes: These studies have uncovered the unique chemistry of phosphonates, contributing to our understanding of their environmental and biological functions .

Agriculture

Scientific Field: Agrochemistry Application Summary: Phosphonate esters, such as dimethyl (cyanomethyl)phosphonate, are being developed as new pesticides with functions ranging from herbicidal to plant growth regulation . Methods of Application: The focus is on synthesizing new compounds that are environmentally friendly and non-resistant to pathogens . Results and Outcomes: The ongoing research aims to produce phosphonate compound pesticides that are effective, fast-acting, and leave no residues, thus ensuring sustainable agricultural practices .

Organic Synthesis

Scientific Field: Organic Chemistry Application Summary: This compound is utilized in organic synthesis, particularly in the Horner-Wadsworth-Emmons (HWE) olefination reaction to create carbon-carbon double bonds . Methods of Application: Dimethyl (cyanomethyl)phosphonate is used as a reagent in the HWE reaction, which is a modification of the Wittig reaction and is often preferred due to its milder conditions and the stability of its intermediates . Results and Outcomes: The HWE reaction with dimethyl (cyanomethyl)phosphonate leads to the formation of alpha, beta-unsaturated nitriles from ketones or aldehydes, which are valuable in various chemical syntheses .

Polymer Chemistry

Analytical Chemistry

Scientific Field: Analytical Chemistry Application Summary: Dimethyl (cyanomethyl)phosphonate is used as a standard or reference compound in analytical methods like NMR spectroscopy to study the structure and dynamics of chemical compounds . Methods of Application: It serves as an internal standard due to its distinct phosphorus signal, which helps in the accurate quantification and analysis of other phosphorus-containing compounds . Results and Outcomes: The use of dimethyl (cyanomethyl)phosphonate as a standard has improved the precision and reliability of analytical techniques, particularly in the quantification of complex mixtures .

Neurochemistry

Scientific Field: Neurochemistry Application Summary: Research in neurochemistry has investigated the effects of phosphonate compounds on neural processes, including the potential neuroprotective properties of dimethyl (cyanomethyl)phosphonate derivatives . Methods of Application: These studies often involve in vitro and in vivo models to assess the impact of the compound on neuronal cells and brain tissue

Flame Retardancy

Scientific Field: Material Safety Application Summary: Dimethyl (cyanomethyl)phosphonate is investigated for its use as a flame retardant in various materials, including textiles and plastics . Methods of Application: The compound is added to materials during manufacturing to enhance their flame-retardant properties without significantly affecting their physical characteristics . Results and Outcomes: Materials treated with dimethyl (cyanomethyl)phosphonate have shown improved resistance to ignition and slower flame spread, contributing to enhanced safety standards .

Nanotechnology

Dimethyl (cyanomethyl)phosphonate is an organophosphorus compound characterized by the molecular formula and a molecular weight of 177.14 g/mol. This compound appears as a clear, colorless to light yellow liquid and is soluble in various organic solvents, including chloroform and methanol, while being miscible with water. It is known for its role as a versatile intermediate in organic synthesis, particularly in reactions involving phosphonates and nitriles .

- Wittig Reaction: It acts as a modified Wittig reagent, facilitating the synthesis of alpha, beta-unsaturated nitriles from aldehydes or ketones.

- Reactions with Epoxides and Nitrones: The compound can react with epoxides to form cyano-substituted cyclopropanes and with nitrones to yield aziridines .

- Horner-Emmons Reaction: It serves as an intermediate in the synthesis of substituted nitriles and their derivatives .

Dimethyl (cyanomethyl)phosphonate exhibits biological activity that includes antimicrobial properties. It has been shown to inhibit the growth of various microorganisms such as algae, bacteria, fungi, and yeast. This makes it potentially useful in agricultural applications for controlling undesirable microbial growth .

The synthesis of dimethyl (cyanomethyl)phosphonate can be achieved through various methods:

- Carbanionic Route: This involves the reaction of lithiated acetonitrile with chlorophosphates under controlled conditions, allowing for selective formation of the desired phosphonate .

- Thermal Route: Heating triethyl phosphite with chloroacetonitrile has been reported to yield diethyl cyanomethylphosphonate efficiently under specific conditions .

- Trialkyl Phosphite Method: The reaction of trialkyl phosphites with alkyl halides is a common strategy for synthesizing phosphonates, including this compound.

Dimethyl (cyanomethyl)phosphonate finds applications in various fields:

- Organic Synthesis: It is primarily used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

- Chemical Research: Its unique reactivity makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .

- Agricultural Chemistry: Due to its antimicrobial properties, it may be utilized in formulations aimed at controlling pests and diseases in crops .

Research on interaction studies involving dimethyl (cyanomethyl)phosphonate indicates its potential reactivity with electrophiles, enhancing its utility in synthetic chemistry. For instance, it can react with electrophilic agents like methyl iodide or molecular chlorine to form various derivatives . Additionally, its interactions with other compounds can lead to the formation of complex structures useful in medicinal chemistry.

Several compounds share structural or functional similarities with dimethyl (cyanomethyl)phosphonate. Here are a few notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Diethyl cyanomethylphosphonate | C6H12NO3P | Used as a Wittig reagent; reacts with epoxides |

| Dimethyl phosphonate | C3H9O4P | Commonly used in organophosphate synthesis |

| Diethyl phosphonate | C4H11O4P | Similar applications; less toxic than cyanomethyl |

| Methyl (cyanomethyl)phosphonate | C5H10NO3P | Acts similarly but has different reactivity |

Dimethyl (cyanomethyl)phosphonate is unique due to its specific functional groups that allow for diverse reactivity patterns not found in all similar compounds. Its ability to participate in both nucleophilic and electrophilic reactions makes it particularly versatile in synthetic applications .

XLogP3

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation]

Pictograms

Acute Toxic;Irritant